molecular formula F6Li2Sn B1174283 ENOXOLONE DIHYDROGEN PHOSPHATE CAS No. 18416-35-8

ENOXOLONE DIHYDROGEN PHOSPHATE

货号: B1174283
CAS 编号: 18416-35-8
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enoxolone dihydrogen phosphate (EDHP) is a phosphorylated derivative of enoxolone (18β-glycyrrhetinic acid), a triterpenoid compound derived from licorice root (Glycyrrhiza glabra). Enoxolone itself has been extensively studied for its anti-inflammatory, antiviral, and antimicrobial properties . The dihydrogen phosphate modification likely enhances solubility or bioavailability, a common strategy for improving the pharmacokinetic profile of hydrophobic triterpenoids.

属性

CAS 编号

18416-35-8

分子式

F6Li2Sn

同义词

ENOXOLONE DIHYDROGEN PHOSPHATE

产品来源

United States

相似化合物的比较

Clindamycin Phosphate

  • Structure: A phosphate ester of clindamycin, a lincosamide antibiotic. Its chemical name includes a dihydrogen phosphate group linked to a galactooctopyranoside backbone .
  • Mechanism : Acts as a prodrug, hydrolyzed to active clindamycin to inhibit bacterial protein synthesis.
  • EDHP’s activity against C. difficile toxin production contrasts with clindamycin’s broader antibiotic action .

Dinonoxynol-4 Phosphate

  • Structure: A nonionic surfactant with a polyethylene glycol (PEG) chain and a terminal phosphate group .
  • Application : Primarily used in industrial formulations (e.g., detergents).

Functional Analogues

Dihydroxyacetone Phosphate (DHAP)

  • Structure : A 3-carbon sugar phosphate involved in glycolysis and lipid biosynthesis .
  • Role in Metabolism : Central to energy metabolism, unlike EDHP, which disrupts purine salvage pathways in C. difficile .
  • Key Difference : DHAP is a natural metabolite, whereas EDHP is a synthetic or semi-synthetic derivative with therapeutic intent.

Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Application : Widely used in fertilizers, food additives, and buffer solutions .
  • Key Difference: KH₂PO₄ is an inorganic salt without organic moieties, whereas EDHP combines a triterpenoid with a phosphate group for targeted biological activity.

Therapeutic Analogues

Dimethicone PEG-10 Phosphate

  • Structure : A silicone polymer modified with PEG and a phosphate group .
  • Application : Used in cosmetics for emulsification and skin conditioning.
  • Key Difference: EDHP’s triterpenoid core enables specific binding to bacterial targets (e.g., Ade and AtpA in C. difficile), unlike this polymer’s physical barrier function .

2-Hydroxyhexadecyl Dihydrogen Phosphate

  • Structure : A fatty alcohol phosphate ester .
  • Application: Limited data, but similar phosphate esters are used in lipid-based drug delivery.
  • Key Difference: EDHP’s triterpenoid structure provides distinct anti-toxin activity, whereas alkyl phosphates primarily serve as excipients.

Data Tables

Table 1: Structural and Functional Comparison of EDHP with Selected Compounds

Compound Core Structure Phosphate Group Role Primary Application Molecular Targets (if known)
Enoxolone Dihydrogen Phosphate Triterpenoid Solubility/bioenhancement Antimicrobial (toxin inhibition) Ade, AtpA (C. difficile)
Clindamycin Phosphate Lincosamide Prodrug activation Antibiotic Bacterial ribosomes
Dinonoxynol-4 Phosphate PEG-nonylphenol Surfactant stabilization Industrial formulations N/A
Dihydroxyacetone Phosphate Sugar alcohol Metabolic intermediate Glycolysis/lipid synthesis Enzymes in glycolysis

Table 2: EC₅₀ and Key Metabolic Effects of EDHP vs. Clindamycin Phosphate

Parameter This compound Clindamycin Phosphate
EC₅₀ (Toxin Inhibition) 16 µM (TcdA/TcdB) Not applicable (broad-spectrum)
Metabolic Targets Purine salvage, phosphate/ATP Protein synthesis (50S ribosome)
Bacterial Resistance Risk Low (multi-target action) High (single-target)

Research Findings and Gaps

  • EDHP’s Multi-Target Action: Enoxolone (and by extension EDHP) disrupts C. difficile toxin production by binding Ade (adenine deaminase) and AtpA (ATP synthase), reducing hypoxanthine and ATP levels . This dual mechanism contrasts with single-target antibiotics like clindamycin.
  • Phosphate Dependency : EDHP’s anti-toxin effects are reversed by triethyl phosphate supplementation, highlighting phosphate metabolism as a critical pathway .
  • Gaps in Evidence: No direct studies on EDHP’s pharmacokinetics or toxicity were found in the provided materials. Comparative data with other triterpenoid phosphates (e.g., betulinic acid derivatives) are also absent.

常见问题

Q. What are best practices for presenting raw and processed data in this compound research?

  • Methodological Answer : Segregate raw data (e.g., XRD diffractograms, HPLC chromatograms) into appendices. In the main text, include processed datasets (normalized intensities, retention times) with error margins. Use box plots for batch variability and scatter plots for dose-response relationships. Adhere to IUPAC guidelines for significant figures .

Q. How can researchers quantify uncertainty in phosphate content measurements?

  • Methodological Answer : Perform triplicate analyses using ion chromatography with internal standards (e.g., KH2PO4). Calculate relative standard deviation (RSD) and propagate errors through subsequent calculations. For low-concentration samples, apply detection limit formulas per ICH Q2(R1) .

Methodological Troubleshooting

Q. Why might this compound exhibit batch-dependent variability in solubility?

  • Methodological Answer : Investigate polymorphic forms via differential scanning calorimetry (DSC) and powder XRD. Assess residual solvents (e.g., ethanol) via GC-MS, as trace solvents can nucleate alternative crystal forms. Standardize recrystallization solvents and cooling rates .

Q. How to address discrepancies between computational and experimental LogP values for this compound?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations, focusing on phosphate solvation. Experimentally, determine LogP via shake-flask method at multiple pH levels. Compare with organophosphate analogs to identify systematic errors .

Interdisciplinary Applications

Q. Can this compound’s phase-modifying properties inform materials science research?

  • Methodological Answer : Yes. Adapt protocols from magnesium oxysulfate studies, where dihydrogen phosphates enhance 5·1·7 phase strength. Test enoxolone’s hydrophobic moieties for corrosion inhibition in metal-phosphate coatings .

Q. What pharmacological assays are most sensitive to this compound’s bioactivity?

  • Methodological Answer : Use fluorogenic substrates in phosphatase inhibition assays. For in vivo models, prioritize zebrafish embryos for high-throughput toxicity screening. Cross-validate with mammalian cell lines (e.g., HepG2) to assess metabolic stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。